

structure of 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid

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Compound of Interest

	2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid
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An In-Depth Technical Guide to **2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic Acid**: Structure, Synthesis, and Application in Cross-Coupling Chemistry

Executive Summary

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid is a highly functionalized arylboronic acid that has emerged as a powerful building block in modern synthetic chemistry. Its unique substitution pattern—featuring a sterically influential ortho-methoxy group and two potent electron-withdrawing trifluoromethyl groups—imparts exceptional reactivity and stability, making it an invaluable reagent for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its structure, physicochemical properties, a plausible synthetic route, and its nuanced application in Suzuki-Miyaura cross-coupling reactions. The insights herein are tailored for researchers, medicinal chemists, and materials scientists seeking to leverage this reagent's distinct characteristics in drug discovery and the development of advanced materials.

Molecular Structure and Physicochemical Properties

Structural Analysis

The structure of **2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid** is defined by a strategic arrangement of functional groups that dictate its chemical behavior. The boronic acid moiety, $-\text{B}(\text{OH})_2$, is the reactive center for palladium-catalyzed cross-coupling reactions. The two trifluoromethyl ($-\text{CF}_3$) groups at positions 4 and 6 are strong electron-withdrawing groups that significantly lower the electron density of the aromatic ring. This electronic deficit enhances the electrophilicity of the associated carbon atom, thereby facilitating the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.^{[1][2]}

The methoxy group ($-\text{OCH}_3$) at the ortho-position (position 2) introduces two key effects. First, it provides steric bulk adjacent to the boronic acid, which can influence the rotational dynamics (atropisomerism) of the resulting biaryl products.^[3] Second, the oxygen's lone pair electrons can engage in chelation with the palladium center during the catalytic cycle, a phenomenon that can stabilize transition states and influence reaction selectivity.^[3] This unique combination of steric and electronic features distinguishes it from simpler arylboronic acids.

Caption: Chemical structure of the title compound.

Physicochemical Data

The key properties of this reagent are summarized below, providing essential information for its handling, storage, and use in quantitative experiments.

Property	Value	Source(s)
CAS Number	1067228-89-0	[1] [4] [5]
Molecular Formula	$\text{C}_9\text{H}_7\text{BF}_6\text{O}_3$	[1] [6]
Molecular Weight	287.95 g/mol	[1]
Appearance	White powder	[4]
Purity	Typically $\geq 97\%$	[1] [4]
Storage Conditions	2-8°C, under inert gas	[1]

Synthesis and Mechanistic Considerations

While specific proprietary synthesis routes may vary, a robust and common method for preparing arylboronic acids is the palladium-catalyzed Miyaura borylation reaction.^[7] This approach offers high functional group tolerance and typically proceeds under mild conditions.

Proposed Synthetic Pathway: Miyaura Borylation

A plausible and efficient synthesis starts from the corresponding aryl bromide, 1-bromo-2-methoxy-4,6-bis(trifluoromethyl)benzene. This precursor is reacted with a diboron reagent, most commonly bis(pinacolato)diboron ($B_2\text{pin}_2$), in the presence of a palladium catalyst and a suitable base. The resulting pinacol ester is then hydrolyzed to yield the final boronic acid.

The choice of catalyst is critical. A combination of a palladium source like $\text{Pd}(\text{OAc})_2$ or $\text{Pd}_2(\text{dba})_3$ with a sterically demanding and electron-rich phosphine ligand (e.g., SPhos, XPhos) is often employed to facilitate the catalytic cycle, especially for electron-deficient aryl halides.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Miyaura Borylation

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

- **Inert Atmosphere Setup:** To a flame-dried Schlenk flask, add 1-bromo-2-methoxy-4,6-bis(trifluoromethyl)benzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).
- **Catalyst Addition:** In a glovebox or under a strong flow of inert gas, add the palladium catalyst (e.g., $\text{PdCl}_2(\text{dppf})$, 3 mol%) to the flask.
- **Solvent Addition:** Add anhydrous 1,4-dioxane (0.1 M concentration relative to the aryl bromide) via cannula.
- **Reaction Execution:** Seal the flask and heat the mixture to 80-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- **Workup and Isolation:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure.

- Hydrolysis: Dissolve the crude boronate ester in a 10:1 mixture of acetone and water. Add an aqueous acid (e.g., 1N HCl) and stir vigorously at room temperature for 2-4 hours until hydrolysis is complete.
- Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the final white solid.

Reactivity Profile in Suzuki-Miyaura Cross-Coupling

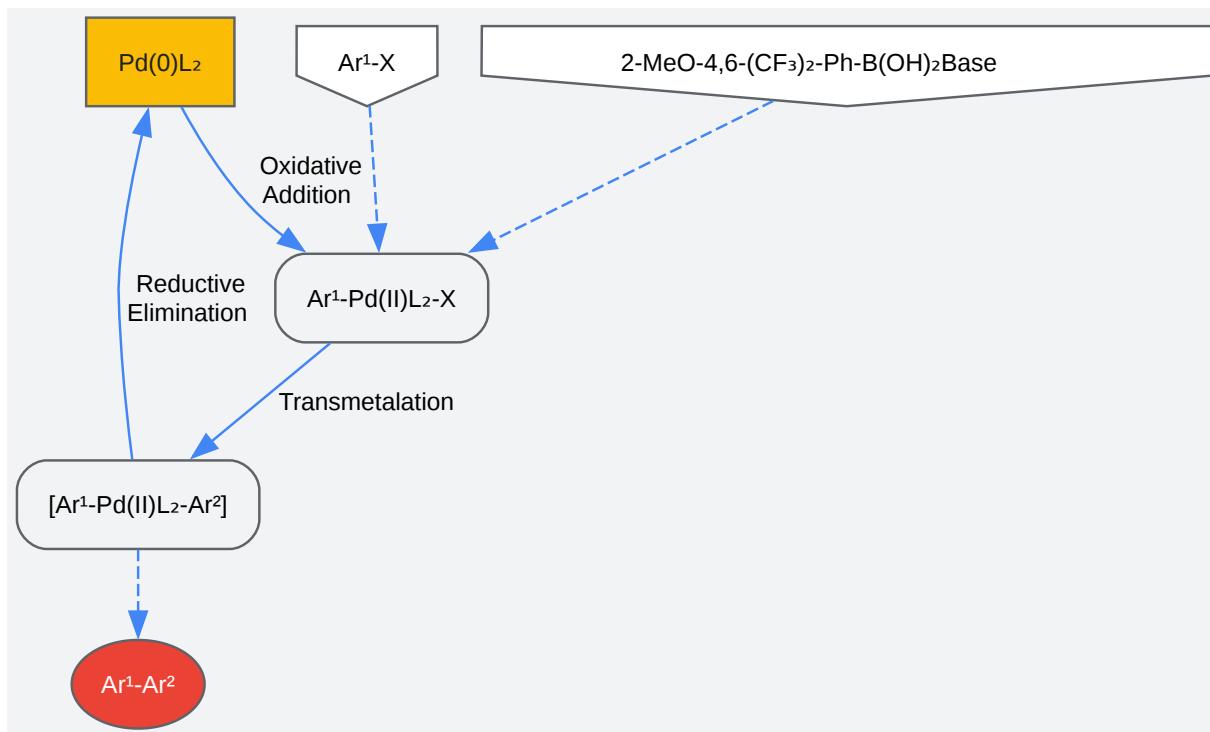
This reagent is primarily used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.^[1] Its unique electronic and steric properties provide both advantages and challenges.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

- Oxidative Addition: The active $\text{Pd}(0)$ catalyst reacts with an organohalide ($\text{Ar}^1\text{-X}$).
- Transmetalation: The boronic acid ($\text{Ar}^2\text{-B(OH)}_2$) transfers its organic group to the palladium center, a step facilitated by a base.
- Reductive Elimination: The two organic groups (Ar^1 and Ar^2) couple and are eliminated from the palladium center, forming the biaryl product and regenerating the $\text{Pd}(0)$ catalyst.

The electron-deficient nature of **2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid** accelerates the transmetalation step, often leading to higher reaction efficiency and yields.^[2]



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Caption: The Suzuki-Miyaura cycle featuring the title boronic acid.

A Critical Side Reaction: Protodeboronation

A significant challenge when working with electron-deficient arylboronic acids is the risk of protodeboronation.^[8] This is a competing reaction where the C-B bond is cleaved by a proton source (often water present in the reaction mixture), replacing the boronic acid group with a hydrogen atom. This process is often base-catalyzed and can reduce the yield of the desired cross-coupled product.

Mitigation Strategies:

- **Base Selection:** Use of milder bases (e.g., K₃PO₄, Cs₂CO₃) over stronger ones (e.g., NaOH) can suppress this side reaction.
- **Anhydrous Conditions:** Minimizing water content in solvents and reagents is crucial.

- Reaction Time and Temperature: Overly long reaction times or excessive heat can promote decomposition. Careful optimization is required.

Applications in Drug Discovery and Materials Science

The incorporation of fluorine atoms into organic molecules is a cornerstone strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[\[2\]](#) The 2-methoxy-4,6-bis(trifluoromethyl)phenyl moiety serves as a valuable pharmacophore for several reasons:

- Metabolic Blocking: The trifluoromethyl groups are exceptionally stable and can block sites of metabolism on the aromatic ring.
- Lipophilicity Modulation: The high lipophilicity of the $-CF_3$ groups can improve a drug candidate's ability to cross cell membranes.
- Conformational Control: The steric bulk of the ortho-methoxy group and the adjacent $-CF_3$ group can lock the biaryl product into a specific conformation (atropisomerism), which can be critical for selective binding to a biological target.

In materials science, this building block is used to synthesize novel polymers and functional materials where the electronic properties conferred by the trifluoromethyl groups are desired for applications in electronics and optics.[\[1\]](#)[\[9\]](#)

Conclusion

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid is a sophisticated and highly effective reagent for constructing complex organic molecules. Its enhanced reactivity, driven by strong electron-withdrawing groups, makes it a superior choice for challenging Suzuki-Miyaura coupling reactions. While researchers must remain vigilant to the potential for protodeboronation, proper experimental design allows this building block to be a powerful tool in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Its unique structural features provide a direct route to molecular architectures with controlled electronic, steric, and metabolic properties.

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